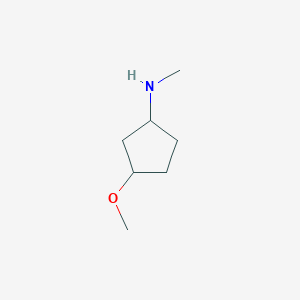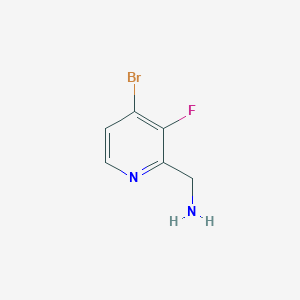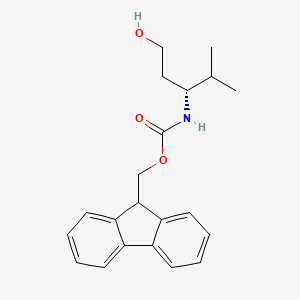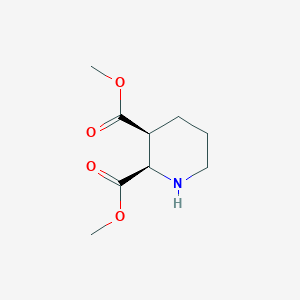
4-Bromo-2,5-dichloro-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,6-dichloro-2-fluorobenzoic acid is a halogen-substituted benzoic acid. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,6-dichloro-2-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a precursor benzoic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient halogenation. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,6-dichloro-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl intermediates.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Aryl boronic acids and palladium catalysts under mild conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzoic Acids: Resulting from nucleophilic substitution.
Scientific Research Applications
4-Bromo-3,6-dichloro-2-fluorobenzoic acid is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-bromo-3,6-dichloro-2-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking its activity. The presence of multiple halogens can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2-chloro-6-fluorobenzoic acid
Comparison: While these compounds share similar structural features, the presence and position of different halogen atoms can significantly affect their chemical properties and reactivity. For instance, 4-bromo-3,6-dichloro-2-fluorobenzoic acid has a unique combination of bromine, chlorine, and fluorine, which can lead to distinct reactivity patterns and applications compared to its analogs .
Properties
Molecular Formula |
C7H2BrCl2FO2 |
|---|---|
Molecular Weight |
287.89 g/mol |
IUPAC Name |
4-bromo-3,6-dichloro-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H2BrCl2FO2/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1H,(H,12,13) |
InChI Key |
NABZUAHIFQFLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B15226671.png)


![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)




![2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226733.png)

